molecular formula C13H17NO3 B14328159 4-(hexanoylamino)benzoic Acid CAS No. 109506-41-4

4-(hexanoylamino)benzoic Acid

Cat. No.: B14328159
CAS No.: 109506-41-4
M. Wt: 235.28 g/mol
InChI Key: XIHKZAWEGFWFLJ-UHFFFAOYSA-N
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Description

4-(Hexanoylamino)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexanoylamino)benzoic acid typically involves the acylation of 4-aminobenzoic acid with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzoic acid+hexanoyl chloride4-(hexanoylamino)benzoic acid+HCl\text{4-aminobenzoic acid} + \text{hexanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzoic acid+hexanoyl chloride→4-(hexanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hexanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

4-(Hexanoylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(hexanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-(hexanoylamino)benzoic acid.

    Hexanoyl chloride: Used in the acylation reaction to produce this compound.

    Benzoic acid: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to the presence of both the hexanoylamino group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

109506-41-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(hexanoylamino)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

XIHKZAWEGFWFLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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